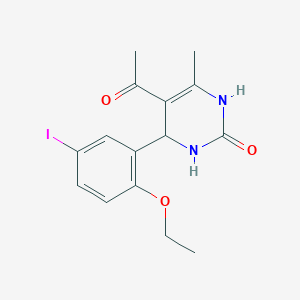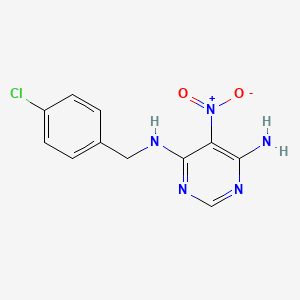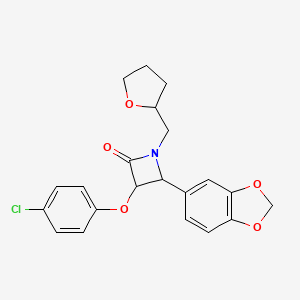
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide
説明
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide, also known as DAPTA, is a synthetic compound that has been studied for its potential therapeutic applications. DAPTA is a small molecule that has been shown to have antiviral and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is not fully understood, but it is believed to act by binding to the CD4 receptor on T cells and blocking the entry of viruses into the cells. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 and other viruses by blocking the entry of the virus into the cells. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide in lab experiments is its high potency and selectivity. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one of the limitations of using 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is its potential toxicity. Further research is needed to determine the safety of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans.
将来の方向性
There are several future directions for research on 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide. One area of research is the development of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide derivatives with improved potency and selectivity. Another area of research is the development of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide-based therapies for the treatment of viral infections and inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans.
Conclusion:
In conclusion, 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of viral infections and inflammatory diseases. The synthesis of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been optimized to produce high yields of the compound. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to have antiviral and anti-inflammatory properties and has been studied for its potential use in the treatment of HIV-1, SARS-CoV, HCV, rheumatoid arthritis, and multiple sclerosis. Further research is needed to determine the safety and efficacy of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans and to develop 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide-based therapies for the treatment of these diseases.
科学的研究の応用
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been studied for its potential therapeutic applications in the treatment of viral infections and inflammatory diseases. Research has shown that 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has antiviral activity against a range of viruses, including HIV-1, SARS-CoV, and HCV. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3-[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]-N-(2,4-dimethylphenyl)-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-10-21(11-6-2)12-7-13-23(21)20(25)15-19(24)22-18-9-8-16(3)14-17(18)4/h5-6,8-9,14H,1-2,7,10-13,15H2,3-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFJOKLUMLORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)N2CCCC2(CC=C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140281.png)
![N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140299.png)
![4-[hydroxy(2-thienyl)methyl]-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B4140301.png)
![4,10-bis[2-(3,4-dimethoxyphenyl)ethyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4140313.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4140335.png)
![4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B4140337.png)
![1-benzyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4140340.png)
![2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4140344.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140349.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140351.png)


![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B4140364.png)